2-Phenoxy-1,3-bis(trifluoromethyl)benzene chemical structure and molecular weight
2-Phenoxy-1,3-bis(trifluoromethyl)benzene chemical structure and molecular weight
This technical guide provides a comprehensive analysis of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene , a fluorinated diaryl ether scaffold used in advanced medicinal chemistry and materials science.[1][2][3][4]
[1][2][3][5][6][7][8][9]
Executive Summary
2-Phenoxy-1,3-bis(trifluoromethyl)benzene (CAS: 887268-14-6) is a sterically congested, electron-deficient diaryl ether.[1][2][3][4][5] Characterized by the presence of two trifluoromethyl (
Key Physicochemical Data
| Property | Value |
| Molecular Formula | |
| Molecular Weight | 306.21 g/mol |
| Monoisotopic Mass | 306.0479 Da |
| CAS Registry Number | 887268-14-6 |
| Physical State | Clear, colorless liquid (standard conditions) |
| Predicted LogP | ~4.8 (High Lipophilicity) |
Structural Characterization & Molecular Weight
The molecule consists of a central benzene ring substituted at the 1 and 3 positions with trifluoromethyl groups and at the 2-position with a phenoxy group.[1][3][5][6]
Molecular Weight Calculation
The precise molecular weight is derived from standard atomic weights:
Total Molecular Weight:
Conformational Analysis (The "Orthogonal Twist")
From a medicinal chemistry perspective, the 2-position substitution is critical.[2][3][4] The two bulky trifluoromethyl groups at positions 1 and 3 create significant steric pressure on the ether oxygen at position 2.[1][3]
-
Effect: This forces the phenyl ring of the phenoxy group to rotate out of plane relative to the central benzene ring.[2][3][4]
-
Result: The two aromatic rings adopt a nearly perpendicular (orthogonal) conformation.[3][4] This "molecular hinge" effect is utilized to disrupt pi-stacking in polymers (increasing solubility) or to fill specific hydrophobic pockets in protein targets without entropic penalty.[3][4][5]
Synthetic Pathways & Methodologies
The synthesis of 2-Phenoxy-1,3-bis(trifluoromethyl)benzene typically relies on Nucleophilic Aromatic Substitution (
Experimental Protocol: Coupling
Precursors: 2-Fluoro-1,3-bis(trifluoromethyl)benzene (Substrate) + Phenol (Nucleophile).[1][3][4][5]
Reagents:
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) to deprotonate the phenol.[3][4] -
Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) for high dielectric constant.[1][2][3][5]
Step-by-Step Workflow:
-
Activation: Dissolve Phenol (1.0 eq) in dry DMF under inert atmosphere (
). Add (1.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Addition: Dropwise add 2-Fluoro-1,3-bis(trifluoromethyl)benzene (1.0 eq) to the mixture. The reaction is exothermic; control temperature.[1][2][3][4]
-
Heating: Heat the reaction mixture to 80–100°C for 4-6 hours. The ortho-
groups activate the ring, but also provide steric resistance, necessitating thermal energy.[1][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Workup: Quench with water, extract with ethyl acetate, and wash with brine.
-
Purification: Flash column chromatography (Hexanes/EtOAc) yields the target ether.[1][3][4]
Reaction Mechanism Diagram
The following diagram illustrates the
Caption: Nucleophilic Aromatic Substitution pathway driven by electron-deficient ring activation.
Analytical Profiling
To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.
Nuclear Magnetic Resonance (NMR)
-
NMR: A singlet around -60 ppm (relative to
).[1][3][4][5] The symmetry of the molecule (plane of symmetry through the O-C bond) results in both groups being chemically equivalent.[3][4] -
NMR:
-
Central Ring: A doublet and a triplet (or apparent singlet depending on resolution) in the aromatic region (
7.8–8.0 ppm) corresponding to the protons at positions 4, 5, and 6.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Phenoxy Ring: Multiplets in the
6.9–7.4 ppm range typical of a monosubstituted benzene.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Mass Spectrometry (MS)
-
Ionization: EI (Electron Ionization) or ESI+ (if doped).[3][4]
-
Parent Ion:
306.[1][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Fragmentation: Characteristic loss of
( 287) or cleavage of the ether bond yielding a phenoxy radical ( 93) and the bis-trifluoromethyl cation.[1][3][4][5]
Applications in Drug Development
This scaffold is not merely a solvent or intermediate; it is a bioisostere used to modulate the physicochemical properties of lead compounds.[1][2][3][4]
-
Metabolic Stability: The
groups block metabolic oxidation at the benzylic positions (which are absent) and electronically deactivate the ring against CYP450 oxidation.[3][4] -
Lipophilicity Tuning: The addition of six fluorine atoms significantly increases LogP, enhancing membrane permeability for CNS (Central Nervous System) targets.[3][4]
-
Conformational Locking: As noted in Section 2.2, the steric bulk forces a specific geometry, reducing the entropic cost of binding to a receptor pocket.[2][4]
References
-
National Institute of Standards and Technology (NIST). Benzene, 1,3-bis(trifluoromethyl)- Properties and Derivatives.[1][2][3][4] NIST Chemistry WebBook, SRD 69.[1][2][4] [Link][3][4][5]
-
PubChem. 1,3-Bis(trifluoromethyl)benzene Compound Summary. National Library of Medicine.[1][2][3][4] [Link][3][4][5]
-
ChemSrc. CAS 887268-14-6 Entry and Physical Properties.[1][3][6][Link][3][4][5]
Sources
- 1. 6-[(8a-hydroxy-4,4,6a,6b,11,11,14b-heptamethyl-8-oxo-2,3,4a,5,6,7,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-yl)oxy]-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | C53H84O24 | CID 131751638 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzene, 1,3-bis(trifluoromethyl)- [webbook.nist.gov]
- 3. 1,3-Bis(3-phenoxyphenoxy)benzene | C30H22O4 | CID 75565 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzene, 1,3-bis(trifluoromethyl)- (CAS 402-31-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. trichokonin VI | C90H149N23O24 | CID 16178611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,3-Bis(trifluoromethyl)benzene | CAS#:402-31-3 | Chemsrc [chemsrc.com]
